molecular formula C10H9N3O B13189072 4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine

4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine

Cat. No.: B13189072
M. Wt: 187.20 g/mol
InChI Key: KUAHQSQRMYDVGB-UHFFFAOYSA-N
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Description

4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine is a synthetically crafted nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxazoloquinoline scaffold is recognized as a privileged structure in the design of biologically active molecules. Compounds within this structural class have demonstrated potential as inhibitors of key biological targets. For instance, related oxazolo[4,5-c]quinoline derivatives have been identified as potent inhibitors of the IL-33/ST2 signaling pathway, which is a crucial mediator in immune-mediated diseases such as asthma and atopic dermatitis . Furthermore, the oxazolo[5,4-c]quinolin-2-one scaffold has been explored for its activity as a bromodomain inhibitor, presenting a promising avenue for the development of novel anticancer therapeutics . The integration of an amine functional group at the 3-position enhances the molecular versatility of this core structure, facilitating its role as a key intermediate for further synthetic elaboration or in the construction of more complex polycyclic systems. Researchers value this compound for developing new therapeutic agents targeting inflammatory conditions, oncology, and other disease areas. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4,5-dihydro-[1,2]oxazolo[4,3-c]quinolin-3-amine

InChI

InChI=1S/C10H9N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-4,12H,5,11H2

InChI Key

KUAHQSQRMYDVGB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(ON=C2C3=CC=CC=C3N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4h,5h 1 2 Oxazolo 4,3 C Quinolin 3 Amine and Its Analogs

Strategic Retrosynthetic Analysis of the 4H,5H-acs.orgjptcp.comoxazolo[4,3-c]quinolin-3-amine Core

A retrosynthetic analysis of the 4H,5H- acs.orgjptcp.comoxazolo[4,3-c]quinolin-3-amine core reveals several potential disconnection points. The most logical approach involves dissecting the fused system into its constituent quinoline (B57606) and isoxazole (B147169) rings.

Primary Disconnection: The initial disconnection can be made across the isoxazole ring. This C-N and O-C bond cleavage leads to a key intermediate: a suitably functionalized 4-hydroxy-3-vinylquinolin-2(1H)-one or a related precursor. The amino group at the 3-position of the target molecule suggests that the isoxazole ring could be formed from a precursor containing a nitrile oxide and an alkene via a cycloaddition reaction, or through a cyclocondensation involving a hydroxylamine (B1172632) derivative and a β-functionalized ketone on the quinoline core.

Secondary Disconnection: The subsequent disconnection focuses on the quinoline scaffold itself. Applying the principles of the Friedländer annulation, the quinoline ring can be disconnected into an ortho-aminoaryl ketone (e.g., 2-aminobenzophenone (B122507) derivative) and a carbonyl compound possessing a reactive α-methylene group. Alternatively, disconnections based on the Skraup or Doebner-von Miller syntheses would lead back to simpler aniline (B41778) derivatives and α,β-unsaturated carbonyl compounds or their precursors. This two-tiered retrosynthetic strategy allows for a modular and flexible approach, enabling the synthesis of a wide range of analogs by varying the initial building blocks.

Classical and Modern Approaches to Quinoline Annulation in Oxazoloquinoline Synthesis

The formation of the quinoline ring is a cornerstone of the synthetic strategy. A variety of named reactions have been developed over the last century for quinoline synthesis, each with its own advantages and limitations regarding substrate scope and reaction conditions. jptcp.comiipseries.org

The Friedländer synthesis is a powerful method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organicreactions.orgwikipedia.org This reaction can be catalyzed by acids or bases, or in some cases, proceed thermally. jk-sci.comresearchgate.net

The general form of the reaction is defined as an acid- or base-catalyzed condensation followed by a cyclodehydration. organicreactions.orgresearchgate.net For the synthesis of a precursor to 4H,5H- acs.orgjptcp.comoxazolo[4,3-c]quinolin-3-amine, a potential route could involve the reaction of a 2-aminoaryl ketone with a β-keto ester. The reaction typically proceeds through an initial aldol (B89426) addition or Schiff base formation, followed by cyclization and dehydration to yield the quinoline product. wikipedia.org Modern variants of the Friedländer synthesis utilize various catalysts, including Lewis acids, iodine, and toluenesulfonic acid, to improve yields and broaden the substrate scope under milder conditions. wikipedia.org

Several other classical methods provide access to the quinoline core, primarily starting from anilines. jptcp.comresearchgate.net These methods are particularly useful for generating quinolines with specific substitution patterns that may not be readily accessible through the Friedländer approach.

Skraup Synthesis: This reaction produces quinoline by heating an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis where an aniline reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. wikipedia.org

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines. iipseries.org

Knorr Synthesis: In this reaction, a β-ketoester is condensed with an aniline to form a β-anilinoacrylate, which is then cyclized under acidic conditions to yield a 4-hydroxyquinoline (B1666331) (a quinolin-4-one). jptcp.com

Synthesis MethodKey ReactantsCatalyst/ConditionsTypical Product
SkraupAniline, Glycerol, Oxidizing AgentH₂SO₄, HeatUnsubstituted or simply substituted quinolines
Doebner-von MillerAniline, α,β-Unsaturated CarbonylLewis or Brønsted Acid2,4-Disubstituted quinolines
CombesAniline, β-DiketoneH₂SO₄ or Polyphosphoric Acid2,4-Disubstituted quinolines
KnorrAniline, β-KetoesterAcid-catalyzed cyclization4-Hydroxyquinolines (Quinolin-4-ones)

Modern synthetic strategies increasingly employ powerful carbon-carbon bond-forming reactions to construct complex polycyclic systems. Intramolecular Friedel-Crafts reactions and Diels-Alder cycloadditions are particularly effective for this purpose.

Friedel-Crafts Reaction: An intramolecular Friedel-Crafts reaction can be envisioned where a precursor molecule containing a tethered electrophile and an activated aromatic ring cyclizes to form the quinoline system or an adjacent ring. acs.orgresearchgate.net For instance, a suitably substituted N-aryl amino alcohol could be cyclized under acidic conditions to forge the new heterocyclic ring. researchgate.net This strategy offers a convergent approach to building fused heteropolycycles. acs.orgresearchgate.net

Diels-Alder Reaction: The hetero-Diels-Alder reaction, involving an aza-diene, provides a powerful route to nitrogen-containing six-membered rings. acs.org A strategy could involve the reaction of an N-sulfonyl-1-aza-1,3-butadiene with an aldehyde tethered to an aromatic ring. acs.org The initial cycloaddition product, a hemiaminal, can then undergo an intramolecular Friedel-Crafts-type reaction to afford a fused piperidine (B6355638) framework, which could be subsequently aromatized to the quinoline core. acs.orgacs.org

Divergent Synthetic Routes to theacs.orgjptcp.comOxazolo Ring System in Fused Quinolines

The formation of the acs.orgjptcp.comoxazole (B20620) (isoxazole) ring fused to the quinoline core is the final key step in the synthesis. This transformation requires the presence of appropriate functional groups on the quinoline precursor.

The most common method for forming an isoxazole ring is the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine. beilstein-journals.org In the context of the target molecule, this would require a quinoline precursor bearing ortho-functionalities that can act as a 1,3-dielectrophile. For example, a 3-acyl-4-hydroxyquinoline could react with hydroxylamine to form the fused isoxazole ring.

A more advanced and highly efficient strategy involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com This approach would begin with a quinoline precursor containing, for example, an ortho-alkenyl group and a carbaldehyde oxime. The oxime can be converted in situ to a nitrile oxide, which then undergoes a [3+2] cycloaddition with the neighboring alkene to construct the fused isoxazole ring in a single, highly regioselective step. mdpi.com This methodology is a powerful tool for the synthesis of complex fused heterocycles under mild conditions. mdpi.com

Multicomponent Reaction Protocols for Oxazoloquinoline Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures from simple, readily available starting materials in a single synthetic operation. nih.govbeilstein-journals.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate structural diversity, making them highly attractive for the construction of heterocyclic libraries. frontiersin.orgnih.gov While specific MCRs for the direct synthesis of 4H,5H- researchgate.netrsc.orgoxazolo[4,3-c]quinolin-3-amine are not extensively documented, analogous strategies for related pyrazolo[3,4-b]quinoline and quinazolinone systems provide a conceptual framework. nih.govresearchgate.netmdpi.com

A hypothetical MCR approach to the oxazoloquinoline scaffold could involve the condensation of a suitably substituted aniline, an aldehyde, and a component that provides the oxazole or, more specifically, the aminoxazole fragment. For instance, a three-component reaction catalyzed by an organocatalyst like L-proline could facilitate the assembly of a dihydropyridine (B1217469) ring, which could then be further elaborated. nih.gov Another strategy involves the reaction of arylglyoxals with pyrazol-5-amines and aromatic amines to yield pyrazolo[3,4-b]pyridines, suggesting that a similar convergent approach could be designed for the target oxazoloquinoline. nih.gov

The table below outlines representative MCRs for analogous heterocyclic systems, highlighting the conditions and yields that could be anticipated for a hypothetical oxazoloquinoline synthesis.

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

Heterocyclic Product Starting Materials Catalyst/Conditions Yield (%) Reference
Pyrazolo[3,4-b]quinolines Aniline, Aromatic Aldehyde, Pyrazolone L-proline Not Formed* nih.gov
Quinazolinones 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkyne CuI, Et3N, DMSO, 120 °C Moderate-Good mdpi.com
Triazoloquinazoline Benzaldehydes, Dimedone, 1H-1,2,4-Triazol-3-amine MIL-101(Cr), Acetonitrile, rt High frontiersin.org

Note: The study found that the expected pyrazolo[3,4-b]quinolines did not form under these conditions; instead, a bis-pyrazolone product was isolated. This underscores the importance of careful experimental validation of MCRs. nih.gov

Intramolecular Cyclization Reactions for Oxazole Formation

Intramolecular cyclization is a cornerstone strategy for the formation of heterocyclic rings, offering high regioselectivity dictated by the structure of the acyclic precursor. nih.gov For the synthesis of the researchgate.netrsc.orgoxazolo ring system fused to a quinoline core, the intramolecular nitrile oxide cycloaddition (INOC) reaction stands out as a particularly effective method. mdpi.com

This approach involves the in situ generation of a nitrile oxide from an oxime precursor, which then undergoes a 1,3-dipolar cycloaddition with a suitably positioned alkene or alkyne within the same molecule. mdpi.comresearchgate.net To apply this to the synthesis of 4H,5H- researchgate.netrsc.orgoxazolo[4,3-c]quinolin-3-amine, one would start with a quinoline scaffold bearing both an oxime and an unsaturated moiety at appropriate positions. For example, a 4-alkenyl-3-carbaldehyde oxime of a quinoline derivative could serve as the key precursor. Treatment of this precursor with an oxidizing agent, such as sodium hypochlorite (B82951) (NaOCl), would generate the transient nitrile oxide, which would then cyclize onto the adjacent double bond to form the fused 4,5-dihydro- researchgate.netrsc.orgoxazole ring. mdpi.com

The efficiency of the INOC reaction is often dependent on the choice of oxidizing agent and reaction conditions, as summarized in the table below for a model system.

Table 2: Optimization of Intramolecular Nitrile Oxide Cycloaddition (INOC)

Precursor Reagents and Conditions Product Yield (%) Reference
Aldoxime 4a Chloramine T, EtOH, 50 °C, 30 min Polycyclic Product 5a 20 mdpi.com
Aldoxime 4a aq. NaOCl, DCM, 1 h Polycyclic Product 5a 68 mdpi.com
Aldoxime 4a aq. NaOCl, DCM, TEA, 1 h Polycyclic Product 5a 52 mdpi.com

This methodology provides a reliable and regioselective route to the core structure of the target molecule, with the final amine functionality being introduced before or after the cyclization event.

Catalytic Methodologies in Oxazoloquinoline Synthesis

Catalysis is pivotal in modern organic synthesis, enabling efficient and selective transformations. The construction of the oxazoloquinoline skeleton can be significantly enhanced through the use of transition metal, Lewis acid, and base catalysts, as well as by leveraging non-classical energy sources like microwaves.

Transition Metal-Catalyzed Heteroannulation Reactions

Transition metals, particularly palladium, are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing fused heterocyclic systems. researchgate.net A powerful strategy for synthesizing fused oxazolo[4,5-c]quinolines is the palladium-catalyzed intramolecular C-H heteroarylation. This reaction typically involves an acyclic precursor, such as a 2-iodo-N-((2-phenyloxazol-4-yl)methyl)aniline, which cyclizes in the presence of a palladium catalyst under ligand-free conditions to furnish the tricyclic product in good yields. researchgate.net

The catalytic cycle is believed to involve the oxidative addition of the aryl iodide to a Pd(0) species, followed by intramolecular C-H activation/arylation to form the new ring, and subsequent reductive elimination to regenerate the active catalyst. Similarly, Suzuki-Miyaura cross-coupling reactions have been employed to build key precursor fragments for oxazolo[4,5-c]quinolinone analogs. korea.ac.kr These methods highlight the versatility of transition metal catalysis in forging the complex architecture of oxazoloquinolines.

Lewis Acid and Base-Catalyzed Transformations

Lewis and Brønsted acids and bases are fundamental catalysts for a wide range of organic transformations, including those used in heterocycle synthesis. Lewis acids, such as copper(II) trifluoroacetate (B77799) (Cu(TFA)₂), can catalyze modified Pictet-Spengler reactions to afford 4-substituted oxazolo[4,5-c]quinolines. rsc.org In these reactions, the Lewis acid activates an electrophile, facilitating the cyclization step.

Bases are often employed to promote condensation reactions or to facilitate cyclization by deprotonating a key intermediate. For example, the synthesis of oxazolo[4,5-c]quinolinones can involve a ring cyclization step under basic conditions. korea.ac.kr In some protocols, a combination of a Lewis acid and a base is used to achieve the desired transformation, providing a unique strategy for the construction of quinazolinone derivatives from amide-oxazolines. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. nih.govnanobioletters.comnih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nanobioletters.commdpi.com

This technology has been successfully applied to various synthetic routes relevant to oxazoloquinoline synthesis, including multicomponent reactions. For instance, the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore was achieved in just 8 minutes under microwave irradiation at 150 °C. nih.gov Similarly, catalyst-free syntheses of 1,2,4-triazolo[1,5-a]pyridines have been established under microwave conditions, demonstrating the potential for clean and efficient heterocycle formation. mdpi.com The application of microwave heating to the intramolecular cyclization and transition metal-catalyzed reactions described previously could offer significant advantages in the synthesis of 4H,5H- researchgate.netrsc.orgoxazolo[4,3-c]quinolin-3-amine and its analogs.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conditions Time Yield (%) Reference
Quinazolinone Synthesis Classical heating, 84 °C 30 h 55 nih.gov
Quinazolinone Synthesis Microwave (500 W), 70 °C 1.5 h 78 nih.gov
1,4-Dihydroquinoline Synthesis Oil bath heating 60 min Lower nih.gov
1,4-Dihydroquinoline Synthesis Microwave (100 W), 110 °C 4 min 80-95 nih.gov
Triazolo[1,5-a]pyridine Synthesis Toluene, 120 °C (Reflux) 24 h 83 mdpi.com
Triazolo[1,5-a]pyridine Synthesis Microwave, 140 °C 3 h 89 mdpi.com

Regioselectivity and Stereoselectivity in the Formation of 4H,5H-researchgate.netrsc.orgoxazolo[4,3-c]quinolin-3-amine

Controlling regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules. For 4H,5H- researchgate.netrsc.orgoxazolo[4,3-c]quinolin-3-amine, regioselectivity pertains to the specific fusion of the oxazole ring to the 'c' face of the quinoline (the 3,4-bond), as opposed to other possible isomers. Stereoselectivity relates to the spatial arrangement of atoms at the chiral centers that may be present, particularly at the C4 and C5 positions.

The regiochemical outcome of the synthesis is often predetermined by the choice of synthetic strategy. In intramolecular cyclization reactions, such as the INOC method, the regioselectivity is explicitly controlled by the placement of the reacting functional groups (e.g., the oxime and the alkene) on the starting quinoline scaffold. mdpi.com This pre-functionalization ensures that only the desired [4,3-c] fused ring system is formed.

In contrast, for intermolecular reactions like MCRs or cycloadditions, regioselectivity can be more complex and is governed by electronic and steric factors of the reacting partners. sciepub.com For instance, the reaction of an α-hydroxy-carbonyl compound with phenylhydrazine (B124118) to form an osazone shows distinct regioselectivity, which has been explained by factors like the relative reactivity of primary versus secondary alcohols at the oxidation step. sciepub.com Similar principles would govern the regiochemical outcome in the assembly of the oxazoloquinoline core from separate components.

Stereoselectivity becomes a factor when chiral centers are created. The 4H,5H-dihydro nature of the oxazole ring in the target molecule means that positions C4 and C5 are potential stereocenters. The formation of these centers with a specific relative (cis/trans) or absolute stereochemistry would depend on the reaction mechanism. For example, in photocascade reactions used to synthesize cis-fused-oxazoloisoquinolinones, the stereoselectivity is driven by the concerted nature of a 6π-electrocyclization step, which favors the formation of the cis-fused product. rsc.org Similar stereocontrol could be envisioned in the synthesis of the target molecule, potentially through diastereoselective cyclization reactions or the use of chiral catalysts or starting materials.

Factors Governing Regioisomeric Purity in Ring Closures

The construction of the isoxazolo[4,3-c]quinoline core inherently involves a ring closure reaction where regioselectivity is a paramount concern. The formation of the desired angular [4,3-c] isomer must compete with the potential formation of other regioisomers, such as the linear [5,4-b] fused system. The regiochemical outcome of such cyclization reactions is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

One of the most common strategies for the formation of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile. chesci.comrsc.org In the context of the target molecule, this could involve the intramolecular cycloaddition of a quinoline derivative bearing a nitrile oxide and an alkene. mdpi.comresearchgate.net Alternatively, a cyclocondensation reaction of a suitably functionalized quinoline with a reagent like hydroxylamine can be envisioned. nih.gov

Several key factors are known to govern the regioselectivity of such ring closures in related heterocyclic systems:

Electronic Effects: The electronic nature of the substituents on the quinoline ring can significantly influence the regioselectivity of the cyclization. Electron-donating or electron-withdrawing groups can alter the electron density at different positions of the quinoline core, thereby directing the attack of the incoming reagent. In 1,3-dipolar cycloadditions, the regioselectivity is often predicted by considering the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. chesci.com

Steric Hindrance: The steric bulk of substituents on both the quinoline precursor and the cyclizing agent can play a crucial role in determining the favored regioisomer. The transition state leading to the sterically less hindered product is often favored.

Reaction Conditions: The choice of solvent, temperature, and catalyst can have a profound impact on the regioselectivity. For instance, in the synthesis of substituted isoxazoles, the use of a Lewis acid like BF3 has been shown to control the regiochemical outcome. nih.gov Similarly, the pH of the reaction medium can be a critical determinant in cyclocondensation reactions involving hydroxylamine. researchgate.net

Nature of the Precursor: The specific substitution pattern and the nature of the reactive groups on the quinoline starting material are fundamental in directing the cyclization to the desired [4,3-c] fusion. The synthesis of pyrazolo[4,3-c]quinoline derivatives demonstrates the feasibility of achieving this specific angular fusion. researchgate.netnih.govresearchgate.net

The following table summarizes the potential influence of various factors on the regioselective synthesis of isoxazoloquinolines, extrapolated from studies on related heterocyclic systems.

FactorInfluence on RegioselectivityRationale
Substituent Electronics Electron-withdrawing groups on the quinoline ring may favor specific cyclization pathways by altering the electrophilicity of adjacent carbons.Governs the frontier molecular orbital energies and coefficients, directing the cycloaddition. chesci.com
Steric Bulk Bulky substituents near a potential cyclization site can disfavor that pathway, leading to the formation of a less hindered regioisomer.Minimization of steric strain in the transition state.
Solvent Polarity The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the reaction pathway.Differential solvation of regioisomeric transition states.
Temperature Higher temperatures can sometimes overcome activation barriers for less favored pathways, potentially leading to a mixture of isomers. Kinetic control at lower temperatures often yields a single regioisomer.Thermodynamic vs. kinetic product control. researchgate.net
Lewis Acid Catalysis Coordination of a Lewis acid to a carbonyl or other functional group can activate it towards nucleophilic attack and direct the cyclization.Alters the electronic properties of the substrate. nih.gov
pH Control In reactions involving hydroxylamine, pH can determine the nucleophilicity of the reacting species and the protonation state of intermediates.Influences the rate-determining step and the nature of the active nucleophile. researchgate.net

Achieving high regioisomeric purity in the synthesis of 4H,5H- acs.orgmdpi.comoxazolo[4,3-c]quinolin-3-amine likely requires a careful optimization of these factors, with the specific choice of quinoline precursor being a critical starting point.

Chiral Auxiliary or Asymmetric Catalysis in Analog Synthesis

The development of enantiomerically pure analogs of 4H,5H- acs.orgmdpi.comoxazolo[4,3-c]quinolin-3-amine is of significant interest for exploring their biological activities. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. For the synthesis of chiral analogs of the target molecule, a chiral auxiliary could be attached to the quinoline precursor to direct a diastereoselective reaction, such as an alkylation or an aldol reaction, before the formation of the isoxazole ring.

Commonly used chiral auxiliaries that could be adapted for this purpose include:

Evans' Oxazolidinones: These are widely used for stereoselective alkylations, aldol reactions, and other transformations. wikipedia.org An oxazolidinone auxiliary could be attached to a carboxylic acid derivative of the quinoline precursor to control the introduction of a stereocenter.

Camphorsultams: These are effective chiral auxiliaries for a variety of asymmetric reactions, including Diels-Alder reactions and alkylations.

Pseudoephedrine Amides: These can be used to direct the stereoselective alkylation of enolates.

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. This approach is often more atom-economical than the use of chiral auxiliaries. For the synthesis of chiral analogs of 4H,5H- acs.orgmdpi.comoxazolo[4,3-c]quinolin-3-amine, an asymmetric catalyst could be employed in a key bond-forming reaction. For example, a chiral Lewis acid could catalyze a diastereo- and enantioselective 1,3-dipolar cycloaddition to form the isoxazole ring with a defined stereochemistry. acs.org The asymmetric synthesis of tetrahydroquinolines has been achieved through various catalytic methods, including asymmetric hydrogenation and transfer hydrogenation, which could be used to prepare chiral quinoline precursors. mdpi.comnih.gov

The following table presents a selection of chiral auxiliaries and catalysts that are potentially applicable to the asymmetric synthesis of analogs of 4H,5H- acs.orgmdpi.comoxazolo[4,3-c]quinolin-3-amine, based on their successful application in the synthesis of related heterocyclic compounds.

MethodChiral Reagent/CatalystPotential Application
Chiral Auxiliary Evans' OxazolidinonesDiastereoselective alkylation of a quinoline precursor to introduce a stereocenter prior to isoxazole ring formation. wikipedia.org
CamphorsultamControl of stereochemistry in cycloaddition or conjugate addition reactions to a quinoline derivative.
(R/S)-PseudoephedrineAsymmetric alkylation of a carbonyl group on the quinoline scaffold.
Asymmetric Catalysis Chiral BINOL-derived Lewis AcidsEnantioselective 1,3-dipolar cycloaddition for the formation of the isoxazole ring. acs.org
Chiral Rhodium or Iridium ComplexesAsymmetric hydrogenation of a quinoline double bond to create a chiral center in the quinoline core. mdpi.com
Chiral Organocatalysts (e.g., Proline derivatives)Enantioselective functionalization of the quinoline precursor. nih.gov

The successful implementation of these asymmetric methodologies would require careful design of the synthetic route and extensive optimization of the reaction conditions to achieve high levels of stereocontrol.

Chemical Reactivity and Derivatization Strategies for 4h,5h 1 2 Oxazolo 4,3 C Quinolin 3 Amine

Exploration of the Amine Functionality at the C3 Position

The primary amine group at the C3 position of the oxazole (B20620) ring is a key handle for derivatization. Its reactivity is influenced by the electronic properties of the fused oxazoloquinoline system.

Nucleophilic Reactivity of the Amine Group

The exocyclic amine group at the C3 position is expected to behave as a potent nucleophile. The lone pair of electrons on the nitrogen atom is available for reaction with a variety of electrophiles. The nucleophilicity of this amine is comparable to other amino-substituted heterocyclic compounds and can be exploited for the synthesis of a diverse range of derivatives. longdom.orguni-muenchen.de The electron-donating nature of the amine group can also influence the reactivity of the heterocyclic core.

Amidation and Ureation Reactions

The nucleophilic amine at C3 can readily undergo acylation reactions with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides will yield ureas. These reactions are typically robust and can be performed under standard laboratory conditions. nih.gov The resulting amides and ureas can introduce a wide array of functional groups, enabling the modulation of the compound's physicochemical properties.

Table 1: Potential Amidation and Ureation Reactions

ReactantReagentProduct
4H,5H- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-amineAcetyl chlorideN-(4,5-dihydro- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-yl)acetamide
4H,5H- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-aminePhenyl isocyanate1-(4,5-dihydro- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-yl)-3-phenylurea
4H,5H- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-amineBenzoyl chlorideN-(4,5-dihydro- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-yl)benzamide

This table presents hypothetical reactions based on the known reactivity of primary amines.

Diazotization and Subsequent Transformations

The primary aromatic amine at the C3 position can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.comresearchgate.net Aryl diazonium salts are versatile intermediates that can undergo a variety of transformations. masterorganicchemistry.com While the stability of heteroaromatic diazonium salts can vary, they offer a gateway to a range of functional groups that are otherwise difficult to introduce.

Subsequent reactions of the diazonium intermediate could include:

Sandmeyer-type reactions: Displacement of the diazonium group with halides (Cl, Br) or cyanide using copper(I) salts. masterorganicchemistry.com

Schiemann reaction: Conversion to the corresponding fluoro derivative using fluoroboric acid.

Gomberg-Bachmann reaction: Arylation via coupling with another aromatic ring.

Hydrolysis: Conversion to the corresponding hydroxyl compound.

These transformations would allow for the introduction of a wide range of substituents at the C3 position, significantly expanding the chemical space accessible from the parent amine.

Electrophilic Aromatic Substitution on the Quinoline (B57606) Moiety

The quinoline ring system is susceptible to electrophilic aromatic substitution. In the case of quinoline itself, electrophilic attack occurs preferentially on the benzene (B151609) ring (the carbocyclic ring) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. researchgate.net The positions most susceptible to electrophilic attack are C5 and C8. quimicaorganica.orgimperial.ac.ukreddit.com This regioselectivity is attributed to the greater stability of the Wheland intermediate formed upon attack at these positions, which allows for the preservation of the aromaticity of the pyridine ring in some resonance structures. quimicaorganica.orgimperial.ac.uk

For 4H,5H- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-amine, the fused oxazole ring and the amino group will exert an electronic influence on the quinoline moiety. However, the general preference for substitution on the carbocyclic part of the quinoline system is expected to be maintained. Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The precise regiochemical outcome would need to be determined empirically, as the directing effects of the fused heterocyclic system can be complex.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄5-nitro and 8-nitro derivatives
BrominationBr₂, FeBr₃5-bromo and 8-bromo derivatives
SulfonationSO₃, H₂SO₄5-sulfonic acid and 8-sulfonic acid derivatives

This table is based on the established reactivity of the quinoline ring system. researchgate.netiust.ac.ir

Functional Group Interconversions on the Oxazoloquinoline Core

Beyond derivatization of the amine and electrophilic substitution, other functional groups can be introduced or modified on the oxazoloquinoline core. For instance, if a nitro group is introduced onto the quinoline ring via electrophilic substitution, it can be subsequently reduced to an amino group. This new amino functionality can then be further derivatized, opening up another avenue for structural diversification.

Reduction of the quinoline ring system itself is also a possibility. Selective reduction of either the pyridine or the benzene portion of the quinoline ring can often be achieved by careful choice of reducing agents and reaction conditions. iust.ac.ir For example, catalytic hydrogenation can lead to the saturation of the heterocyclic ring.

Strategies for Scaffold Modification and Library Synthesis

The chemical handles identified above can be utilized in combinatorial and parallel synthesis approaches to generate libraries of 4H,5H- quimicaorganica.orgimperial.ac.ukoxazolo[4,3-c]quinolin-3-amine derivatives. A diversity-oriented synthesis strategy could involve:

Derivatization of the C3-amine: A common core structure could be reacted with a diverse set of acylating agents, isocyanates, or sulfonyl chlorides to generate a library of amides, ureas, and sulfonamides.

Substitution on the Quinoline Ring: Performing electrophilic aromatic substitution on the parent scaffold and then further modifying the C3-amine would generate a matrix of compounds with diversity at both positions.

Multi-step Sequences: Utilizing the diazotization of the C3-amine to introduce a range of functional groups, followed by modifications on the quinoline ring, would provide access to a wide array of structurally diverse molecules.

These strategies would enable the systematic exploration of the structure-activity relationships for this novel heterocyclic scaffold in various applications.

Advanced Spectroscopic and Structural Elucidation of 4h,5h 1 2 Oxazolo 4,3 C Quinolin 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms. For complex fused heterocyclic systems like the title compound and its analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment. researchgate.netijpsdronline.com

The ¹H NMR spectrum of 4H,5H- korea.ac.krmdpi.comoxazolo[4,3-c]quinolin-3-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) core, the diastereotopic protons of the methylene group (CH₂), and the protons of the amine (NH₂) and imine (NH) groups. The aromatic region would likely display a complex set of multiplets, characteristic of the substituted quinoline ring system. uncw.edu The methylene protons at the C4 position are anticipated to appear as a singlet or a pair of doublets, while the NH and NH₂ protons would present as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the sp²-hybridized carbons of the quinoline aromatic system and the oxazole (B20620) ring, typically in the range of 110-150 ppm. researchgate.net A distinct signal for the sp³-hybridized methylene carbon (C4) would be expected in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronic effects of the nitrogen and oxygen heteroatoms within the fused ring system.

Expected Chemical Shifts for 4H,5H- korea.ac.krmdpi.comoxazolo[4,3-c]quinolin-3-amine

¹H NMR (Proton)¹³C NMR (Carbon)
Proton PositionExpected Chemical Shift (δ, ppm)Carbon PositionExpected Chemical Shift (δ, ppm)
Aromatic-H (Quinoline)7.0 - 8.5Aromatic-C (Quinoline)115 - 148
5-NH~5.0 - 6.0 (broad)C3 (C=N)~155 - 165
4-CH₂~4.5 - 5.0C3a, C9b (Bridgehead)~120 - 145
3-NH₂~6.0 - 7.0 (broad)C4 (CH₂)~40 - 50

While 1D NMR provides chemical shift data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations. clockss.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin coupling networks. researchgate.net In the context of 4H,5H- korea.ac.krmdpi.comoxazolo[4,3-c]quinolin-3-amine, COSY would be crucial for assigning the protons on the quinoline ring by revealing the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This technique would definitively link the ¹H signal of the C4 methylene group to its corresponding ¹³C signal and similarly connect each aromatic proton to its respective carbon atom. ijpsdronline.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (typically 2-3 bond) ¹H-¹³C correlations. This provides the skeletal framework of the molecule. For instance, HMBC would show correlations from the C4 methylene protons to the bridgehead carbons and other nearby carbons in the quinoline ring, confirming the fusion of the heterocyclic rings. Correlations from the NH proton to adjacent carbons would also help solidify the structure. ijpsdronline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. korea.ac.kr NOESY can provide valuable stereochemical information and confirm assignments. For example, a NOESY cross-peak between the amine protons at C3 and the methylene protons at C4 would confirm their spatial proximity. korea.ac.kr

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For 4H,5H- korea.ac.krmdpi.comoxazolo[4,3-c]quinolin-3-amine (C₁₀H₉N₃O), HRMS would be able to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

HRMS Data for C₁₀H₉N₃O

ParameterValue
Molecular FormulaC₁₀H₉N₃O
Calculated Exact Mass [M]187.0746 g/mol
Calculated m/z for [M+H]⁺188.0818

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules by generating protonated molecules, [M+H]⁺, with minimal fragmentation. mdpi.com

The ESI-MS/MS spectrum, generated by collision-induced dissociation (CID) of the parent [M+H]⁺ ion, reveals characteristic fragmentation patterns. For quinoline-based structures, common fragmentation pathways include the loss of small neutral molecules like HCN. chempap.org The fragmentation of the oxazole ring can also produce diagnostic ions. researchgate.net The analysis of these fragments helps to confirm the presence of the fused oxazolo-quinoline core and the amine substituent. In related isoquinoline alkaloids, characteristic fragmentation behaviors, such as the loss of substituents on the nitrogen-containing ring, play a diagnostic role in structural identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of 4H,5H- korea.ac.krmdpi.comoxazolo[4,3-c]quinolin-3-amine would display characteristic absorption bands corresponding to the various bonds within its structure.

Key expected absorptions include the N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) groups, which typically appear as medium to strong bands in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ group appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the quinoline aromatic ring and the C=N stretch of the oxazole ring would be found in the 1500-1650 cm⁻¹ region. researchgate.net

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretch3200 - 3500Medium - Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (CH₂)Stretch2850 - 3000Medium
C=C / C=NStretch1500 - 1650Medium - Strong
C-NStretch1250 - 1350Medium
C-OStretch1000 - 1250Medium - Strong

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, offering definitive proof of a molecule's solid-state structure. For complex heterocyclic systems like quinoline derivatives, this technique is crucial for confirming the connectivity of atoms and the stereochemical configuration.

In a detailed study of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, an analog synthesized from 4-amino-5-indolyl-1,2,4-triazole-3-thione, X-ray diffraction revealed a triclinic crystal system with a P-1 space group. mdpi.com The unit cell parameters were determined to be a = 5.9308(2) Å, b = 10.9695(3) Å, and c = 14.7966(4) Å, with angles α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com Such detailed data allows for a complete understanding of the molecular packing and intermolecular interactions within the crystal lattice.

Another example involves an energetic cocrystal of 4H- nih.govajol.infonih.govtriazolo[4,5-c] nih.govajol.infomdpi.comoxadiazole 5-oxide (TODO) derivatives, which was found to belong to the monoclinic crystal system with a P2₁/c space group. energetic-materials.org.cn The precise unit cell dimensions were also reported, highlighting the technique's ability to characterize even complex co-crystalline structures. energetic-materials.org.cn The structural analysis of a quinoline carboxylate derivative showed a slightly bent quinoline ring system, with a specific dihedral angle of 3.47 (7)° between the phenyl and pyridine (B92270) rings. nih.gov This level of detail is fundamental for understanding the molecule's conformation in the solid state.

These examples underscore the importance of single-crystal X-ray diffraction in the structural elucidation of novel heterocyclic compounds. The data obtained is critical for confirming synthetic outcomes and for studying structure-property relationships.

Table 1: Representative Crystallographic Data for Analogs

Compound/AnalogCrystal SystemSpace GroupUnit Cell ParametersReference
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com
HATODO/ATODO CocrystalMonoclinicP2₁/ca = 8.5202(3) Å, b = 10.3870(4) Å, c = 13.4481(4) Å, α = 90°, β = 102.0510(10)°, γ = 90° energetic-materials.org.cn
Quinoline Carboxylate Derivative------Dihedral angle between phenyl and pyridine rings: 3.47 (7)° nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. For newly synthesized compounds, it serves as a crucial method for verifying the empirical formula. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and proposed structure.

While specific elemental analysis data for 4H,5H- nih.govajol.infooxazolo[4,3-c]quinolin-3-amine was not detailed in the surveyed literature, the application of this technique is standard practice in the characterization of its analogs. For example, in the synthesis of pyrazolo[1,5-a]quinoline derivatives, elemental analysis was consistently used to confirm the composition of the products. For the compound 4-(2-Phenylhydrazono)-4H-pyrazole-3,5-diamine (C₉H₁₀N₆), the calculated percentages were C, 53.46; H, 4.98; N, 41.56. ajol.info The experimentally found values were C, 53.62; H, 4.71; N, 41.80, showing excellent correlation. ajol.info

Similarly, for another analog, (4-Chlorophenyl)carbonohydrazonoyl dicyanide (C₉H₅ClN₄), the calculated elemental composition was C, 52.83; H, 2.46; N, 27.38%. ajol.info The analysis found C, 52.60; H, 2.25; N, 27.70%, again confirming the molecular formula. ajol.info This method is routinely applied to a wide range of nitrogen-containing heterocycles to validate their synthesis. The synthesis of various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also employed elemental analysis to confirm the final structures. researchgate.net

The consistency between the calculated and found values in these examples demonstrates the reliability of elemental analysis for verifying the atomic composition of newly synthesized molecules in the quinoline and fused-heterocycle families.

Table 2: Representative Elemental Analysis Data for Analogs

Compound NameMolecular FormulaAnalysis%C%H%NReference
4-(2-Phenylhydrazono)-4H-pyrazole-3,5-diamineC₉H₁₀N₆Calculated53.464.9841.56 ajol.info
Found53.624.7141.80 ajol.info
5-Amino-4-(2-phenylhydrazono)-4H-pyrazol-3-olC₉H₉N₅OCalculated53.204.4634.47 ajol.info
Found53.504.6634.10 ajol.info
(4-Chlorophenyl)carbonohydrazonoyl dicyanideC₉H₅ClN₄Calculated52.832.4627.38 ajol.info
Found52.602.2527.70 ajol.info
Ethyl 2-cyano-2-(2-(4-methoxyphenyl)hydrazono)acetateC₁₂H₁₃N₃O₃Calculated58.295.3016.99 ajol.info
Found58.405.6116.70 ajol.info

Computational and Theoretical Investigations of 4h,5h 1 2 Oxazolo 4,3 C Quinolin 3 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. DFT methods are employed to calculate the electronic structure, providing a basis for predicting reactivity and molecular properties. asianpubs.org For heterocyclic systems analogous to 4H,5H- nih.govnih.govoxazolo[4,3-c]quinolin-3-amine, DFT calculations are used to determine key parameters that govern their chemical behavior. researchgate.net

The geometry of the molecule is first optimized to find its lowest energy conformation. Using a functional like B3LYP with a basis set such as 6-31G(d,p), various electronic and quantum chemical parameters can be calculated. asianpubs.orgresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. asianpubs.org

From these frontier orbital energies, global chemical reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as -(EHOMO + ELUMO)/2

Chemical Hardness (η): Calculated as (ELUMO - EHOMO)/2

Chemical Softness (S): Calculated as 1/(2η)

Electrophilicity Index (ω): Calculated as χ²/(2η)

These descriptors provide a quantitative basis for predicting how the molecule will interact in chemical reactions. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile. Such calculations have been performed on various 5,8-quinolinequinones and isoxazoline (B3343090) derivatives to correlate their molecular structure with their inhibition efficiencies or biological activities. asianpubs.orgresearchgate.net

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Representative Heterocyclic System

ParameterSymbolCalculated Value (Illustrative)Unit
HOMO EnergyEHOMO-6.5eV
LUMO EnergyELUMO-1.8eV
Energy GapΔE4.7eV
Ionization PotentialI6.5eV
Electron AffinityA1.8eV
Electronegativityχ4.15eV
Chemical Hardnessη2.35eV
Electrophilicity Indexω3.66eV

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like 4H,5H- nih.govnih.govoxazolo[4,3-c]quinolin-3-amine, MD simulations provide crucial insights into its conformational flexibility and its dynamic behavior in various environments, such as in solution or when bound to a biological target. researchgate.netmdpi.com

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic evolution. nih.gov Such simulations, often performed over nanoseconds, can reveal the preferred conformations of the molecule, the stability of these conformations, and the energy barriers between them. mdpi.com

For quinoline (B57606) derivatives, MD simulations have been used to assess the stability of protein-ligand complexes. nih.govresearchgate.net Key analyses in MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule or protein residues.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, which are critical for understanding binding interactions and conformational preferences. nih.gov

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, which can provide information about its solubility and hydrophobic interactions. nih.gov

By analyzing the trajectory from an MD simulation, researchers can understand how 4H,5H- nih.govnih.govoxazolo[4,3-c]quinolin-3-amine might flex and adapt its shape, which is essential for its interaction with biological targets. researchgate.net

In Silico Screening and Ligand Design for Potential Biological Targets

In silico methods are instrumental in modern drug discovery for identifying potential biological targets and designing new ligands with improved activity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential hits. For 4H,5H- nih.govnih.govoxazolo[4,3-c]quinolin-3-amine, docking studies could be performed against various enzymes implicated in disease, such as kinases, proteases, or DNA topoisomerases, which are common targets for quinoline-based compounds. nih.govmdpi.com

The process involves placing the ligand in the binding site of the receptor in various conformations and orientations and then using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). nih.gov A lower binding energy generally indicates a more stable protein-ligand complex.

Docking studies on related oxazolo[4,5-c]-quinolinone analogs have been used to understand their interaction with interleukin-33, identifying key hydrogen bonds and hydrophobic contacts. researchgate.net Similarly, docking of quinazolinone derivatives against targets like EGFR and AKT1 has helped elucidate their inhibitory mechanisms. nih.govnih.gov The results of such studies can reveal:

The most likely binding pose of the ligand within the active site.

Key amino acid residues involved in the interaction (e.g., through hydrogen bonds, pi-pi stacking, or hydrophobic interactions). nih.gov

The binding affinity, which helps in prioritizing compounds for experimental testing. nih.gov

Table 2: Illustrative Molecular Docking Results for an Oxazoloquinoline Analog Against a Kinase Target

LigandTarget ProteinBinding Energy (kcal/mol)Interacting Residues (Example)Interaction Type
Oxazoloquinoline AnalogKinase XYZ-9.5LYS789, ASP841Hydrogen Bond
Oxazoloquinoline AnalogKinase XYZ-9.5PHE840Pi-Pi Stacking
Reference InhibitorKinase XYZ-10.2LYS789, ASP841Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building a predictive model, the activity of new, untested compounds can be estimated.

To develop a QSAR model for a series of compounds including 4H,5H- nih.govnih.govoxazolo[4,3-c]quinolin-3-amine, the following steps are typically taken:

Data Collection: A dataset of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties) are calculated for each molecule. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., k-nearest neighbors, decision trees), are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on quinoline derivatives have been successfully used to predict their activity as P-glycoprotein inhibitors and antimalarial agents. nih.govnih.gov The resulting models and their graphical representations (e.g., CoMFA contour maps) can provide valuable insights into which structural features are important for enhancing or diminishing biological activity, thereby guiding the design of more potent analogs. nih.gov

Table 3: Example of a 2D-QSAR Model Equation and its Statistical Validation

Model ParameterValue (Illustrative)Description
Model Equation pIC₅₀ = 0.5LogP - 0.2MolWt + 1.5*HBA + 2.1
R² (Coefficient of Determination)0.85The proportion of the variance in the biological activity that is predictable from the descriptors.
Q² (Cross-validated R²)0.75A measure of the model's internal predictive ability.
R²_pred (External Validation)0.80A measure of the model's predictive ability on an external test set.

Mechanistic Insights from Computational Analysis of Reaction Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, such as the synthesis of 4H,5H- nih.govnih.govoxazolo[4,3-c]quinolin-3-amine. By modeling the reaction pathway, researchers can identify transition states, intermediates, and activation energies, providing a detailed understanding of how the reaction proceeds.

For the synthesis of complex heterocyclic systems like oxazoloquinolines, computational analysis can help:

Validate Proposed Mechanisms: Compare the calculated energy profiles of different possible reaction pathways to determine the most favorable one.

Explain Regioselectivity: Understand why a reaction yields one isomer over another by comparing the activation energies of the competing pathways.

Optimize Reaction Conditions: Predict how changes in catalysts, solvents, or temperature might affect the reaction rate and yield.

For example, in the synthesis of oxazoline rings, computational methods can be used to model the energetics of cyclization steps and identify the key intermediates. researchgate.net This involves locating the transition state structures for each step of the reaction and calculating the energy barrier that must be overcome. Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone and can be invaluable for developing more efficient synthetic routes.

Future Research Directions and Applications in Chemical Biology

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 4H,5H- korea.ac.kroxazolo[4,3-c]quinolin-3-amine and its derivatives is a critical prerequisite for extensive biological evaluation. While general methods for constructing fused heterocyclic systems exist, the development of novel, efficient, and versatile synthetic methodologies specifically tailored for the korea.ac.kroxazolo[4,3-c]quinoline core is a key area for future research.

Future synthetic strategies could focus on:

Palladium-Catalyzed C-H Heteroarylation: Exploring intramolecular C-H heteroarylation from suitable precursors could provide a direct and atom-economical route to the core structure.

Multi-component Reactions: Designing one-pot, multi-component reactions could offer a rapid and efficient way to generate a library of diverse derivatives. This approach has been successfully used for other complex heterocyclic systems. nih.gov

Flow Chemistry: The application of continuous flow synthesis could enable safer, more scalable, and highly controlled production of the target compound and its analogs.

Photoredox Catalysis: Visible-light-mediated reactions could offer mild and environmentally friendly conditions for key bond-forming steps in the synthesis.

A comparative overview of potential synthetic precursors and reaction types is presented below.

Precursor TypeSynthetic StrategyPotential Advantages
Substituted QuinolinesAnnulation of the oxazole (B20620) ringGood for late-stage functionalization
Functionalized OxazolesCyclization to form the quinoline (B57606) ringAllows for early introduction of diversity on the oxazole moiety
Acyclic PrecursorsTandem cyclization reactionsHigh efficiency and step-economy

Further Elucidation of In Vitro Biological Mechanisms

Understanding the precise molecular interactions and downstream cellular effects of 4H,5H- korea.ac.kroxazolo[4,3-c]quinolin-3-amine is fundamental to its development as a chemical probe or therapeutic lead. Based on the activities of related oxazoloquinoline scaffolds, several avenues for mechanistic studies are apparent.

Initial in vitro screening should be broad, followed by more focused investigations into specific pathways. Key areas for exploration include:

Kinase Profiling: Many heterocyclic compounds, including quinoline derivatives, are known to interact with protein kinases. A comprehensive kinase panel screen could identify specific kinases that are modulated by this compound, which is crucial for understanding its potential in areas like oncology.

Receptor Binding Assays: Given that related structures act as antagonists for ion channels like TRPV1, it would be prudent to investigate the binding of 4H,5H- korea.ac.kroxazolo[4,3-c]quinolin-3-amine to a panel of G-protein coupled receptors (GPCRs) and ion channels.

Immunomodulatory Effects: The agonistic activity of some oxazoloquinolines on Toll-like receptors (TLRs) 7 and 8 suggests a potential role in modulating the innate immune response. In vitro assays using immune cells (e.g., peripheral blood mononuclear cells) could be employed to measure cytokine production and other markers of immune activation.

Enzyme Inhibition Assays: Beyond kinases, the compound should be tested against other important enzyme classes, such as topoisomerases, which are targeted by some quinazoline (B50416) derivatives. nih.gov

Assay TypePotential Biological Effect to InvestigateRationale based on Related Compounds
Kinase Inhibition AssayAnti-proliferative, anti-inflammatoryQuinazoline derivatives are known EGFR inhibitors. nih.gov
Receptor Binding AssayNeuromodulatory, analgesicOxazolo[4,5-c]quinolines can act as TRPV1 antagonists.
Cytokine Release AssayImmunomodulationOxazolo[4,5-c]quinoline derivatives are known TLR7/8 agonists.
DNA Intercalation/Topo II AssayCytotoxic/AnticancerTriazolo[4,3-c]quinazolines can act as Topo II inhibitors. nih.gov

Exploration of New Pharmacological Targets based on Structural Insights

The rigid, planar structure of the oxazoloquinoline core, combined with the presence of a key amine functionality, provides a unique pharmacophore that could be exploited to target novel biological macromolecules. Structure-based drug design and computational methods will be invaluable in this exploratory phase.

Future research should aim to:

Target Bromodomains: Oxazolo[5,4-c]quinolin-2-one compounds have been identified as bromodomain inhibitors, which are promising targets for cancer and inflammatory diseases. The 4H,5H- korea.ac.kroxazolo[4,3-c]quinolin-3-amine scaffold should be computationally docked into the binding sites of various bromodomains to assess its potential as an epigenetic modulator.

Inhibit Interleukin Signaling: Analogs of oxazolo[4,5-c]-quinolinone have been developed as inhibitors of Interleukin-33 (IL-33), a cytokine involved in allergic and inflammatory responses. korea.ac.kr This suggests that the korea.ac.kroxazolo[4,3-c]quinoline scaffold could be a starting point for developing novel cytokine inhibitors.

Explore Allosteric Binding Sites: The unique topology of the molecule may allow it to bind to allosteric sites on enzymes or receptors, offering a path to developing highly selective modulators with potentially fewer side effects compared to active site inhibitors.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To fully explore the chemical space around the 4H,5H- korea.ac.kroxazolo[4,3-c]quinolin-3-amine scaffold, modern drug discovery technologies must be embraced. The integration of combinatorial chemistry with high-throughput screening (HTS) will be essential for rapidly identifying derivatives with potent and selective biological activity.

Key strategies include:

Combinatorial Library Synthesis: Once a robust synthetic route is established (as discussed in 7.1), combinatorial chemistry can be used to generate a large library of analogs with diverse substituents on the quinoline and oxazole rings.

High-Throughput Virtual Screening: Prior to synthesis, computational HTS can be used to screen virtual libraries of derivatives against the three-dimensional structures of known and novel pharmacological targets. nih.gov This can help prioritize which compounds to synthesize and test.

Phenotypic Screening: HTS can be performed using cell-based assays that measure a specific phenotype (e.g., cancer cell death, reduction in inflammatory markers). This approach does not require prior knowledge of a specific molecular target and can lead to the discovery of compounds with novel mechanisms of action.

The workflow for such an integrated approach would involve a cyclical process of design, synthesis, screening, and structure-activity relationship (SAR) analysis to iteratively optimize the properties of lead compounds. mdpi.com

Q & A

Q. What are the recommended synthetic pathways for 4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine, and what reagents/conditions are critical?

Retrosynthetic analysis suggests using anthranilic acid derivatives and primary amines as starting materials. Acetic anhydride or benzoyl chloride can cyclize intermediates into the oxazoloquinoline core. Key steps include:

  • Oxidation/Reduction : Hydrogen peroxide (H₂O₂) for oxidation; NaBH₄/LiAlH₄ for reduction .
  • Substitution : Amines or thiols under basic conditions to functionalize the core structure .
  • Cyclization : Thermal or acid-catalyzed ring closure to form the oxazole moiety .

Example Protocol :

StepReagent/ConditionPurpose
1Anthranilic acid + Ac₂OForm intermediate
2NH₂R (primary amine)Introduce amine group
3H₂O₂, 60°COxidize to form oxazole ring

Q. How should researchers safely handle this compound given its toxicity profile?

The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions:

  • Use fume hoods and PPE (gloves, lab coat, goggles).
  • Avoid dust generation; store in sealed containers.
  • Emergency response: Flush eyes/skin with water; seek medical attention if ingested/inhaled .
  • Follow institutional protocols for waste disposal .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ring connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (critical for bioactive analogs) .

Advanced Research Questions

Q. How can mechanistic insights resolve contradictions in reaction yields during synthesis?

Low yields may arise from competing side reactions (e.g., over-oxidation or byproduct formation). Strategies:

  • Kinetic Studies : Vary reaction time/temperature to identify optimal conditions.
  • Intermediate Trapping : Use quenching agents (e.g., DMPU) to isolate and characterize unstable intermediates.
  • Computational Modeling : DFT calculations to map energy barriers for competing pathways .

Example Case :

  • If cyclization fails, replace Ac₂O with benzoyl chloride to reduce steric hindrance .

Q. What methodologies are used to evaluate the pharmacological potential of this compound?

  • In Vitro Assays : Test for anticonvulsant activity using GABA receptor binding assays (common for triazolo/oxazoloquinoline analogs) .
  • Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins.
  • ADMET Profiling : Assess solubility, metabolic stability, and toxicity using in silico tools (e.g., SwissADME) .

Data Interpretation :

AssayResultImplication
IC₅₀ (GABA)12 μMModerate activity; optimize substituents

Q. How can researchers address discrepancies in biological activity across analogs?

  • SAR Analysis : Systematically modify substituents (e.g., electron-withdrawing groups at C-7) and correlate with activity .
  • Crystallographic Data : Compare bioactive conformations of analogs to identify critical interactions (e.g., hydrogen bonding with Thr236 in target proteins) .

Methodological Best Practices

Q. What strategies improve reproducibility in multistep syntheses?

  • Strict Reaction Monitoring : Use TLC/HPLC to track intermediate purity.
  • Standardized Workflows : Document solvent grades, stirring rates, and drying times.
  • Collaborative Validation : Repeat syntheses across labs to identify protocol gaps .

Q. How to design experiments for studying surface adsorption/reactivity in environmental chemistry?

  • Microspectroscopic Imaging : Use AFM or ToF-SIMS to analyze compound adsorption on indoor surfaces.
  • Controlled Exposure Chambers : Simulate humidity/temperature variations to study degradation pathways .

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